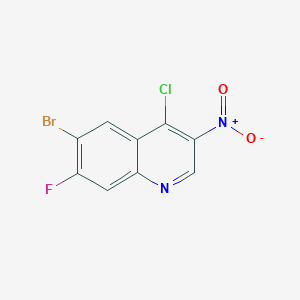

6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

Beschreibung

The exact mass of the compound this compound is 303.90505 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-7-fluoro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClFN2O2/c10-5-1-4-7(2-6(5)12)13-3-8(9(4)11)14(15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWVWGGVXZPWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of the highly functionalized quinoline derivative, 6-bromo-4-chloro-7-fluoro-3-nitroquinoline. Given the limited direct literature on this specific compound, this document synthesizes available data and provides expert insights based on the reactivity of its constituent functional groups and structurally related analogues.

Molecular Profile and Physicochemical Properties

This compound is a complex heterocyclic compound with a multifaceted chemical personality. Its structure is characterized by a quinoline core heavily substituted with electron-withdrawing groups, which profoundly influences its reactivity and potential biological activity.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₃BrClFN₂O₂ | [1] |

| IUPAC Name | This compound | |

| Molecular Weight | 305.49 g/mol | |

| CAS Number | 1381489-08-3 |

Note: Due to the scarcity of experimental data, properties such as melting point, boiling point, and solubility are not publicly available and would require experimental determination.

Structural and Reactivity Analysis

The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitutions on this molecule provide multiple avenues for synthetic diversification. The interplay of the bromo, chloro, fluoro, and nitro groups dictates the molecule's reactivity. The electron-withdrawing nature of the nitro group, in conjunction with the halogens, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).

The chlorine atom at the 4-position is particularly susceptible to nucleophilic displacement due to the activating effect of the quinoline nitrogen and the nitro group. This makes it a prime site for the introduction of various nucleophiles, a common strategy in the synthesis of bioactive molecules. The bromine at the 6-position and the fluorine at the 7-position are less reactive towards SₙAr but can participate in transition metal-catalyzed cross-coupling reactions, offering another handle for molecular elaboration.

Potential Synthetic Pathways

Hypothetical Synthetic Workflow

A potential synthetic route could commence from a suitably substituted aniline, such as 4-bromo-5-fluoro-2-nitroaniline. This precursor would then undergo a Gould-Jacobs or a similar reaction to construct the quinoline ring system. Subsequent chlorination would yield the target molecule.

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol: A General Approach to Quinoline Chlorination

The final step in the proposed synthesis, the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, is a standard transformation. The following protocol is a generalized procedure based on the synthesis of similar compounds.[2][3]

Step 1: Reaction Setup

-

To a round-bottom flask, add 6-bromo-7-fluoro-4-hydroxy-3-nitroquinoline (1 equivalent).

-

Under a fume hood, add phosphorus oxychloride (POCl₃) (10-20 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 4: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Applications in Drug Discovery

Substituted quinolines are a cornerstone of modern medicinal chemistry, with applications as anticancer, antimalarial, and anti-inflammatory agents. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutics.

The reactive 4-chloro position allows for the introduction of various amine, alcohol, and thiol nucleophiles, enabling the generation of a diverse library of compounds for biological screening. The bromo and fluoro substituents can be exploited for further diversification through cross-coupling reactions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. Quinoline derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions should be based on the potential hazards of structurally related compounds.[5][6] It should be handled as a potentially hazardous chemical.

Table 2: General Safety and Handling Precautions

| Hazard | Precaution |

| Inhalation | Harmful if inhaled. May cause respiratory irritation.[7] Avoid breathing dust. Use only in a well-ventilated area. |

| Skin Contact | Harmful in contact with skin. Causes skin irritation.[7] Wear protective gloves and clothing. |

| Eye Contact | Causes serious eye irritation.[7] Wear eye and face protection. |

| Ingestion | Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[5] |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Get medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a highly functionalized and versatile chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, a comprehensive understanding of its chemical properties and reactivity can be inferred from the behavior of its constituent functional groups and related quinoline analogues. The synthetic strategies and safety protocols outlined in this guide provide a solid foundation for researchers to work with this compound and explore its potential in developing novel therapeutic agents.

References

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. [Link]

-

PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

-

PubChem. This compound. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. 6-Fluoro-7-nitroquinazolin-4(3H)-one. [Link]

-

PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Appretech Scientific Limited. 6-bromo-4-chloro-7-fluoroquinazoline. [Link]

-

GSRS. 7-BROMO-4-CHLOROQUINOLINE. [Link]

Sources

- 1. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

6-Bromo-4-chloro-7-fluoro-3-nitroquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for this compound, a highly functionalized quinoline derivative with significant potential as a building block in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to elucidate the causal logic behind experimental choices, reagent selection, and reaction conditions. This document is intended for an audience of researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and process visualization to ensure both reproducibility and a deep understanding of the underlying chemical principles. All protocols are designed as self-validating systems, supported by citations from authoritative sources.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound presents a versatile platform for further functionalization. The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, the nitro group at the 3-position can be reduced to an amine for further derivatization, and the bromo and fluoro groups on the benzene ring offer additional sites for modification, for instance, through cross-coupling reactions.

The synthesis of this complex molecule is best approached through a multi-step, linear sequence that builds the quinoline core first, followed by a series of post-modification steps to install the required functional groups with high regioselectivity. The chosen pathway begins with a substituted aniline and leverages the well-established Gould-Jacobs reaction to construct the heterocyclic core, followed by targeted nitration and chlorination steps.

Overall Synthetic Workflow

The logical flow of the synthesis is designed to manage the directing effects of the substituents at each stage, ensuring high yields and purity of the desired intermediates and the final product.

Caption: High-level overview of the four-stage synthetic pathway.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid

The foundational step in this synthesis is the construction of the quinoline ring system using the Gould-Jacobs reaction. This classic method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization.

-

Expertise & Rationale: Starting with 4-Bromo-3-fluoroaniline is critical as it correctly places the bromine and fluorine atoms on the final benzene portion of the quinoline ring. The Gould-Jacobs reaction is chosen for its reliability and high yield in forming the 4-hydroxyquinoline core. The reaction proceeds in two distinct thermal phases: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization. The cyclization is driven by the elimination of ethanol and is typically performed in a high-boiling, inert solvent like diphenyl ether to achieve the necessary temperatures.

Reaction Scheme: 4-Bromo-3-fluoroaniline + Diethyl ethoxymethylenemalonate → (Heat) → Intermediate → (High Heat) → 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture to 120-130°C and maintain for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Cyclization: To the crude intermediate, add diphenyl ether (approx. 10 times the weight of the aniline).

-

Heat the mixture to 250-260°C using a heating mantle. Ethanol will begin to distill off. Maintain this temperature for 30-45 minutes.

-

Allow the reaction mixture to cool to below 100°C and then pour it into an excess of hexane or petroleum ether while stirring vigorously.

-

The precipitated solid, ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by vacuum filtration, washed thoroughly with hexane to remove the diphenyl ether, and dried.

Step 2: Saponification and Decarboxylation to 6-Bromo-7-fluoro-4-hydroxyquinoline

The ester from the previous step is not part of the final structure and must be removed. This is accomplished in a two-part, one-pot process involving saponification of the ester to a carboxylate salt, followed by acidification and thermal decarboxylation.

-

Expertise & Rationale: Saponification with a strong base like sodium hydroxide readily hydrolyzes the ethyl ester. The subsequent decarboxylation of the 3-carboxylic acid group is facile upon heating, as the mechanism can proceed through a stabilized zwitterionic intermediate. This step simplifies the molecule and prepares it for the subsequent nitration.

Reaction Scheme: 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester → (1. NaOH, H₂O/EtOH; 2. HCl; 3. Heat) → 6-Bromo-7-fluoro-4-hydroxyquinoline

-

Saponification: Suspend the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and TLC indicates the absence of the starting ester.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. A precipitate of the carboxylic acid will form.

-

Decarboxylation: Heat the acidified slurry to 90-100°C. Vigorous evolution of CO₂ will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).

-

Cool the mixture to room temperature. Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the resulting solid, 6-bromo-7-fluoro-4-hydroxyquinoline, under vacuum.

Step 3: Nitration to 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline

This step introduces the nitro group at the 3-position via electrophilic aromatic substitution. The choice of nitrating agent and careful temperature control are paramount to avoid side reactions.

-

Expertise & Rationale: The 4-hydroxy group is a powerful activating group that, along with the heterocyclic nitrogen, strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is performed at low temperatures to control the reaction rate and prevent over-nitration or oxidative degradation.

Reaction Scheme: 6-Bromo-7-fluoro-4-hydroxyquinoline + HNO₃/H₂SO₄ → 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline

-

In a flask cooled in an ice-salt bath to 0-5°C, slowly add 6-bromo-7-fluoro-4-hydroxyquinoline (1.0 eq) in portions to concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

-

Once all the solid has dissolved, cool the mixture back to 0°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the internal temperature below 5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

The precipitated yellow solid is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried under vacuum.

Step 4: Chlorination to this compound

The final step is the conversion of the 4-hydroxyl group into a chloro group. This is a standard transformation for converting 4-quinolones into the more reactive 4-chloroquinolines.

-

Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][2] It efficiently converts the tautomeric 4-quinolone into the 4-chloroquinoline. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent electrophilic species. The reaction is performed under reflux, and the excess POCl₃ is carefully quenched during work-up.

Reaction Scheme: 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline + POCl₃ → this compound

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), combine 6-bromo-7-fluoro-3-nitro-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Caution: Exothermic Reaction. Slowly and carefully pour the residual oil onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product, this compound.[3][4][5]

Data Summary

The following table provides expected values and key identifiers for the materials in this synthetic pathway. Actual yields may vary based on experimental conditions and scale.

| Compound Name | Starting Material | Reagents | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-7-fluoro-4-hydroxyquinoline | 4-Bromo-3-fluoroaniline | EMME, NaOH, HCl | 75-85 | C₉H₅BrFNO | 258.05 |

| 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline | 6-Bromo-7-fluoro-4-hydroxyquinoline | HNO₃, H₂SO₄ | 80-90 | C₉H₄BrFN₂O₃ | 303.05 |

| This compound | 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline | POCl₃, DMF (cat.) | 85-95 | C₉H₃BrClFN₂O₂ | 321.49[5] |

Process Visualization

The following diagram illustrates the chemical transformations across the entire synthetic pathway.

Sources

- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. CAS 723281-72-9 | 6-bromo-4-chloro-3-nitroquinoline - Synblock [synblock.com]

- 4. This compound CAS#: 853908-81-3 [m.chemicalbook.com]

- 5. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 6-bromo-4-chloro-7-fluoro-3-nitroquinoline, a polysubstituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines foundational chemical principles with data from closely related analogues to present a comprehensive and scientifically grounded perspective.

Molecular Identity and Physicochemical Properties

This compound is a halogenated nitroquinoline with the chemical formula C₉H₃BrClFN₂O₂ and a molecular weight of approximately 305.5 g/mol .[1] Its unique substitution pattern, featuring electron-withdrawing groups at key positions, suggests a molecule with distinct electronic properties and reactivity, making it a valuable scaffold for the synthesis of novel bioactive compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 853908-81-3 | [1] |

| Molecular Formula | C₉H₃BrClFN₂O₂ | [1] |

| Molecular Weight | 305.49 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C2=C(C=C1F)N=CC(=C2Cl)[O-])Br | [1] |

| InChI Key | Not available in cited sources |

Proposed Synthesis Pathway

A patented method for the synthesis of 6-bromo-4-chloroquinoline involves the reaction of 4-bromoaniline with ethyl propiolate, followed by cyclization and chlorination.[2][3] Building upon this, the synthesis of the target molecule would necessitate subsequent nitration and fluorination steps. The precise order of these final steps would be critical to achieving the desired substitution pattern, governed by the directing effects of the existing substituents.

Proposed Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate)

This protocol is adapted from a patented procedure for the synthesis of the key intermediate.[2]

-

Step 1: Synthesis of 3-(4-bromoanilino)acrylate: To a solution of 4-bromoaniline in a suitable solvent such as methanol, add ethyl propiolate. Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Remove the solvent under reduced pressure to obtain the crude 3-(4-bromoanilino)acrylate.

-

Step 2: Cyclization to 6-bromoquinolin-4-ol: The crude acrylate is added to a high-boiling point solvent like diphenyl ether and heated to a high temperature (e.g., 200-250 °C) to induce cyclization. Upon cooling, the product precipitates and can be collected by filtration.

-

Step 3: Chlorination to 6-bromo-4-chloroquinoline: The 6-bromoquinolin-4-ol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), and heated to reflux.[4] After completion, the reaction mixture is carefully quenched with ice water, and the pH is adjusted to neutral or slightly basic to precipitate the product. The solid 6-bromo-4-chloroquinoline is then collected by filtration, washed, and dried.

Diagram 1: Proposed Synthesis of 6-Bromo-4-chloroquinoline Intermediate

Caption: Proposed three-step synthesis of the key intermediate.

The subsequent introduction of the fluoro and nitro groups would likely proceed via electrophilic aromatic substitution. The exact conditions and regioselectivity would depend on the complex interplay of the directing effects of the existing bromo and chloro substituents.

Structural Elucidation: A Predictive Spectroscopic Analysis

In the absence of published experimental spectra for this compound, we can predict the key features of its NMR, IR, and Mass Spectra based on the known effects of its constituent functional groups on the quinoline scaffold.

Predicted ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the nitro, chloro, fluoro, and bromo groups. The protons on the quinoline ring will experience deshielding, leading to downfield chemical shifts. The coupling patterns will be complex due to spin-spin interactions between the remaining protons and with the fluorine atom.

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be significantly influenced by the attached heteroatoms and functional groups. Carbons directly bonded to electronegative atoms (N, Cl, Br, F) and the nitro group will be shifted downfield.[5][6][7]

Table 2: Predicted NMR Spectral Characteristics

| Nucleus | Predicted Chemical Shift Range (ppm) | Rationale for Prediction |

| ¹H | 7.5 - 9.0 | Aromatic protons on an electron-deficient quinoline ring. |

| ¹³C | 110 - 160 | Aromatic carbons with significant downfield shifts for carbons attached to electronegative groups. |

Diagram 2: Logical Flow for NMR Prediction

Sources

- 1. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline (CAS 853908-81-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, registered under CAS number 853908-81-3. This highly functionalized quinoline derivative is a key intermediate in synthetic organic chemistry, with potential applications in the development of novel therapeutic agents. This document consolidates available data on its chemical identity, predicted physicochemical properties, and explores its relevance within the broader context of quinoline-based drug discovery, including its potential as an antimalarial, antibacterial, and an inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). A plausible synthetic route and a discussion of its spectroscopic characteristics are also presented to support further research and application.

Chemical Identity and Physicochemical Properties

This compound is a halogenated nitroquinoline derivative. Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a nitro group at the 3-position.

Table 1: Chemical Identity of CAS 853908-81-3

| Identifier | Value |

| CAS Number | 853908-81-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₃BrClFN₂O₂ |

| Molecular Weight | 305.49 g/mol [1] |

| Canonical SMILES | C1=C(C=C2C(=C1F)C(=NC=C2Cl)N(=O)=O)Br |

| InChI Key | IAWVWGGVXZPWRQ-UHFFFAOYSA-N |

Table 2: Predicted and Known Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | Supplier Data |

| Purity | ≥95% | Supplier Data |

| Boiling Point | 387.0 ± 37.0 °C at 760 mmHg (Predicted) | Chemmenu |

| Storage | Sealed in dry, store in freezer, under -20°C | Supplier Data |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. | Inferred |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis can be logically inferred from established methods for preparing substituted quinolines. A plausible synthetic pathway would likely involve a multi-step process starting from a suitably substituted aniline precursor.

A general and widely applicable method for quinoline synthesis is the Combes quinoline synthesis or a similar cyclization reaction. The synthesis of the related compound, 6-bromo-4-chloroquinoline, often starts from 6-bromo-4-hydroxyquinoline, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[2].

Proposed Synthetic Workflow:

Caption: A generalized workflow for the synthesis of functionalized quinolines.

Experimental Protocol Insight: Synthesis of a Key Intermediate

This compound serves as a valuable intermediate for further chemical elaboration. For instance, it is a precursor for the synthesis of tert-butyl 4-((6-bromo-7-fluoro-3-nitroquinolin-4-yl)amino)piperazine-1-carboxylate. This reaction typically involves a nucleophilic aromatic substitution where the chlorine at the 4-position is displaced by an amine. The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The extensive functionalization of this compound suggests its potential as a building block for the development of novel therapeutics.

Antimalarial and Antibacterial Activity

Quinolines have a long history in the treatment of malaria, with drugs like chloroquine and primaquine being prominent examples[3]. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite. Furthermore, various quinoline derivatives have demonstrated potent antibacterial activity against a range of pathogens[3]. The presence of a nitro group, as seen in this compound, is a feature found in some antimicrobial agents.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its dysregulation is implicated in the growth and proliferation of many tumors. A significant class of EGFR tyrosine kinase inhibitors (EGFR-TKIs) is based on the 4-anilinoquinazoline and related quinoline scaffolds. These inhibitors are competitive with ATP at the kinase domain of EGFR. The substitution pattern on the quinoline and aniline rings is crucial for their inhibitory activity and selectivity. The chloro and fluoro substituents on this compound could potentially be exploited in the design of novel EGFR-TKIs.

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not publicly available, a qualitative interpretation based on its structure can be provided to guide researchers in its characterization.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the nitro group and the halogens. |

| ¹³C NMR | The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons attached to electronegative atoms (N, Cl, Br, F) and the nitro group would be shifted downfield. |

| IR Spectroscopy | Characteristic peaks for the C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would be expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-Halogen stretching vibrations would appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens. |

Analytical Workflow for Structural Elucidation:

Caption: A typical analytical workflow for the structural confirmation of a novel compound.

Safety and Handling

Based on available supplier safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties are limited, its structural features suggest promising avenues for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire further research into its synthesis, characterization, and biological evaluation.

References

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

Sources

6-Bromo-4-chloro-7-fluoro-3-nitroquinoline stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

Introduction

This compound is a highly functionalized heterocyclic compound, representing a valuable building block for medicinal chemistry and materials science. Its complex arrangement of electron-withdrawing groups and reactive sites makes it a potent intermediate for synthesizing novel molecular entities. However, this inherent reactivity also presents significant challenges regarding its stability and long-term storage. For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's stability profile is paramount to ensure experimental reproducibility, maintain sample integrity, and guarantee the validity of research outcomes.

This guide provides a detailed analysis of the chemical stability of this compound, explains the mechanistic basis for its potential degradation, and outlines rigorous, field-proven protocols for its proper storage and handling.

Physicochemical Properties Summary

A clear understanding of a compound's basic properties is the foundation for its proper handling. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₃BrClFN₃O₂ | Calculated |

| Molecular Weight | 323.50 g/mol | Calculated |

| Appearance | Light yellow to yellow solid | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Core Chemical Stability Profile

The stability of this compound is dictated by the electronic interplay of its substituents on the quinoline core. The presence of a nitro group, in conjunction with three different halogen atoms, creates a unique and highly reactive chemical entity.

Electronic and Steric Factors: An Activated System

The quinoline ring system is, by itself, electron-deficient. This effect is dramatically amplified by the presence of four powerful electron-withdrawing groups:

-

3-Nitro Group (-NO₂): As a potent resonance and inductively withdrawing group, the nitro group significantly reduces the electron density of the entire aromatic system. Its position at C-3 strongly activates the C-4 position.

-

Halogens (-F, -Cl, -Br): While halogens have a dual electronic effect (inductive withdrawal and resonance donation), their net effect in this context is overwhelmingly electron-withdrawing, further deactivating the ring.

This profound electron deficiency makes the molecule, particularly the C-4 position, highly susceptible to attack by nucleophiles.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The primary degradation pathway of concern for this molecule is Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C-4 position is an excellent leaving group, and its departure is facilitated by the strong resonance stabilization provided by the adjacent 3-nitro group to the negatively charged intermediate (a Meisenheimer-like complex).[2]

Common laboratory nucleophiles that can initiate this degradation include:

-

Water (Moisture): Atmospheric or solvent-residual moisture can lead to hydrolysis, replacing the 4-chloro group with a 4-hydroxyl group, forming 6-Bromo-7-fluoro-3-nitroquinolin-4-ol.

-

Alcohols: If used as solvents (e.g., methanol, ethanol), they can result in the formation of the corresponding 4-alkoxy derivatives.

-

Amines: Trace amines can readily displace the chloro group.

The mechanistic vulnerability to hydrolysis is depicted below.

Caption: SNAr mechanism showing hydrolysis of the target compound.

Other Potential Degradation Pathways

-

Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to UV or visible light. While specific data for this molecule is unavailable, it is a prudent and standard practice to protect it from light.[3]

-

Thermal Decomposition: Although the compound is a solid, elevated temperatures can provide the activation energy needed for decomposition. The nitro group, in particular, can be thermally labile. Storing at or below -20°C effectively mitigates this risk.[1]

Recommended Storage and Handling Protocols

Based on the chemical stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Optimal Storage Conditions

The following conditions are mandatory for the long-term storage of the solid compound.

| Parameter | Recommendation | Rationale & Justification |

| Temperature | -20°C or lower (Freezer) | Minimizes the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing the primary SNAr degradation pathway (hydrolysis).[1][3] |

| Light | Store in an amber vial inside a secondary container | Prevents potential photodegradation, a common issue with complex aromatic nitro compounds.[3] |

| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an airtight seal against moisture ingress and prevents reaction with container materials. |

Step-by-Step Handling Protocol (Solid Compound)

This protocol is designed as a self-validating system to minimize exposure to atmospheric contaminants.

-

Equilibration: Before opening, remove the sealed vial from the freezer and place it in a desiccator. Allow it to warm to ambient room temperature for at least 30-60 minutes.

-

Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid, which would immediately introduce water and initiate hydrolysis.

-

-

Inert Environment Weighing: If possible, perform weighing operations inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, flush the vial with a gentle stream of argon or nitrogen immediately after opening.

-

Dispensing: Use a clean, dry spatula to quickly dispense the required amount of solid into a pre-tared, dry receiving vessel.

-

Resealing: Immediately after dispensing, re-flush the stock vial with inert gas, securely tighten the cap, and wrap the cap-vial interface with Parafilm® as an extra precaution.

-

Return to Storage: Promptly return the stock vial to the -20°C freezer.

Protocol for Solution Stability

Solutions of this compound are significantly less stable than the solid form.

-

Solvent Choice: Use only high-purity, anhydrous aprotic solvents (e.g., DMF, DMSO, Dioxane) to minimize the risk of hydrolysis. Avoid protic solvents like alcohols or water.

-

Solution Preparation: Prepare solutions immediately before use.

-

Short-Term Storage: If temporary storage is unavoidable, store the solution in a tightly sealed vial under an inert atmosphere at -20°C or -80°C for the shortest possible duration.

-

Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and degrade the compound. If multiple uses are required, aliquot the initial solution into single-use volumes.

Experimental Workflow and Logic

The following diagram outlines the logical decision-making process for the safe and effective use of this compound in a research setting.

Caption: Logical workflow for storage and handling operations.

Conclusion

This compound is a chemically reactive molecule whose stability is fundamentally linked to its electronic structure. The high susceptibility of the 4-chloro position to nucleophilic attack, particularly by water, is the primary stability concern. Adherence to stringent storage and handling protocols—specifically, storage at -20°C under an inert, dry atmosphere and protection from light—is not merely a recommendation but a requirement for preserving the compound's purity and ensuring the integrity of any subsequent experimental work. By understanding the causality behind these protocols, researchers can confidently utilize this valuable reagent to its full potential.

References

- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. Benchchem.

- 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. Ossila. (2023-12-09).

- SAFETY DATA SHEET - 5-Bromo-4-chloro-3-indolyl-ß-D-glucuronide cyclohexylammonium salt hydrate. Fisher Scientific. (2010-03-29).

- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. Fisher Scientific. (2013-10-17).

Sources

commercial availability of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

An In-Depth Technical Guide to 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Commercial Sourcing, Synthesis, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this class, highly functionalized quinolines serve as critical building blocks for the synthesis of novel therapeutic agents.

This compound is a uniquely substituted quinoline derivative that presents significant opportunities for researchers in drug discovery. The strategic placement of four distinct functional groups—a nitro group for reduction to a versatile amine, a fluorine atom to enhance metabolic stability and binding affinity, and two different halogens (chlorine and bromine) at positions amenable to selective, differential cross-coupling reactions—makes this compound a highly valuable and versatile starting material. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, a proposed synthetic pathway, and its potential applications as a core intermediate in modern drug development programs.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in a research setting. These properties dictate storage conditions, solvent selection, and reaction setup. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 853908-81-3 | [1][2] |

| Molecular Formula | C₉H₃BrClFN₂O₂ | [3] |

| Molecular Weight | 305.5 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4] |

| PubChem CID | 53630350 | [3] |

Commercial Availability and Sourcing

For drug development professionals, the reliable and consistent sourcing of key building blocks is a critical logistical consideration that impacts project timelines and reproducibility. This compound is available from several specialized chemical suppliers who cater to the research and development market. When procuring this reagent, it is imperative to request and review the Certificate of Analysis (CoA) to verify purity and identity, as comprehensive analytical data (NMR, HPLC, LC-MS) is crucial for experimental success.

Below is a summary of representative commercial sources. Researchers should note that availability and stock levels are subject to change and should be verified directly with the suppliers.

| Supplier | Typical Purity | Notes |

| Ambeed | ≥95% | Offers comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[2] |

| ChemicalBook | Varies by listing | Acts as a directory, connecting buyers with various manufacturers.[1] |

| Various Niche Suppliers | ≥95% | Often found through chemical search platforms like PubChem.[3] |

Proposed Synthesis and Chemical Reactivity

While this compound is commercially available, understanding its synthesis is vital for custom modifications or scale-up. A direct, peer-reviewed synthesis protocol is not extensively published; however, a chemically sound route can be proposed based on established methodologies for quinoline synthesis. The following protocol is a logical, multi-step pathway derived from known transformations of similar substrates.

The overall strategy involves constructing the 6-bromo-4-chloroquinoline core, followed by sequential nitration and fluorination. The synthesis of the 6-bromo-4-chloroquinoline intermediate is well-documented.[5][6]

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline Intermediate

This initial phase focuses on creating the foundational chlorinated quinoline ring system.

-

Step 1: Cyclization to 6-Bromoquinolin-4-ol. 4-Bromoaniline is reacted with a suitable three-carbon electrophile, such as diethyl malonate or meldrum's acid, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[5][6] This Gould-Jacobs type reaction is a robust method for forming the quinoline core.

-

Step 2: Chlorination. The resulting 6-Bromoquinolin-4-ol is then chlorinated at the C4 position. A standard and highly effective method for this transformation is treatment with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][7] The reaction mixture is typically heated to reflux, and upon completion, the excess POCl₃ is carefully quenched in ice water. The product, 6-bromo-4-chloroquinoline, precipitates and can be isolated via filtration.[7]

Workflow for Synthesis of the Final Product

The subsequent steps to introduce the fluoro and nitro groups would proceed from the 6-bromo-4-chloroquinoline intermediate. The precise order of these steps can be critical to achieving the desired regioselectivity.

Sources

- 1. This compound CAS#: 853908-81-3 [m.chemicalbook.com]

- 2. 853908-81-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 853908-81-3 [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

starting materials for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline synthesis

An In-depth Technical Guide on the Starting Materials for the Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

Introduction

This compound is a highly functionalized heterocyclic compound, representing a valuable scaffold in medicinal chemistry and materials science. The strategic placement of bromo, chloro, fluoro, and nitro substituents offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures, particularly for the development of targeted therapeutic agents like kinase inhibitors.[1][2] This guide provides a detailed examination of the foundational starting materials and a robust synthetic pathway to this target molecule, designed for researchers and professionals in organic synthesis and drug development. The narrative emphasizes the chemical logic behind the chosen route, starting from commercially accessible precursors and proceeding through well-established, high-yielding transformations.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound dictates a strategy centered on the sequential construction and functionalization of the quinoline core. The 4-chloro group is most reliably introduced by chlorination of a 4-hydroxyquinoline (quinolin-4-one) precursor. The 3-nitro group is installed via electrophilic nitration. The core quinoline ring, bearing the 6-bromo and 7-fluoro substituents, is best constructed from a correspondingly substituted aniline precursor. This approach isolates the challenges of regioselective substitution to the synthesis of the initial aniline, a more predictable and controllable process.

This leads to the identification of 4-Bromo-3-fluoroaniline as the principal starting material. The orientation of the substituents on this aniline directly translates to the desired 6-bromo and 7-fluoro pattern on the final quinoline product following a Gould-Jacobs-type cyclization reaction.[3][4]

Caption: Retrosynthetic pathway for this compound.

Part 2: Synthesis of the Key Starting Material: 4-Bromo-3-fluoroaniline

The availability and purity of 4-Bromo-3-fluoroaniline are critical for the success of the entire synthetic sequence. While commercially available, its synthesis from more common precursors like 3-fluoroaniline is a practical and well-documented procedure. The primary challenge is achieving the correct regioselectivity during the bromination of the 3-fluoroaniline ring.

Expertise & Experience: Causality in Experimental Choices

Direct bromination of 3-fluoroaniline can lead to a mixture of isomers. To ensure high regioselectivity for the desired 4-bromo product, the reaction is typically performed under controlled conditions. The amino group is a strong ortho-, para-director. In 3-fluoroaniline, the para position (C4) and the ortho position (C6) are the most activated sites for electrophilic substitution. The fluorine atom is a deactivating group but is also an ortho-, para-director. The steric hindrance at the C2 position and the combined directing effects favor substitution at the C4 position.

Experimental Protocol: Synthesis of 4-Bromo-3-fluoroaniline

This protocol describes a standard procedure for the regioselective bromination of 3-fluoroaniline.

Materials

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 10.0 g | 0.090 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 16.0 g | 0.090 |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 200 mL | - |

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-fluoroaniline (10.0 g, 0.090 mol) in acetonitrile (200 mL). Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Bromination: Add N-Bromosuccinimide (NBS) (16.0 g, 0.090 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-bromination compared to using liquid Br₂.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-3-fluoroaniline.

Part 3: Construction of the Quinoline Core and Final Functionalization

With the key aniline precursor in hand, the synthesis proceeds through a three-stage sequence: Gould-Jacobs cyclization to build the bicyclic core, followed by nitration and chlorination to install the remaining functional groups.

Step A: Gould-Jacobs Reaction to form Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

This classic quinoline synthesis involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization.[3]

Caption: Workflow for the Gould-Jacobs reaction.

Experimental Protocol

-

Condensation: A mixture of 4-bromo-3-fluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 110-120 °C for 2 hours. Ethanol generated during the reaction is removed by distillation.

-

Cyclization: The resulting crude intermediate adduct is added slowly and portion-wise to a preheated (240-250 °C) vessel containing an inert, high-boiling solvent such as diphenyl ether. The mixture is maintained at this temperature for 30-45 minutes to drive the cyclization.

-

Isolation: After cooling, the reaction mixture is diluted with hexane or petroleum ether. The precipitated solid, ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed thoroughly with hexane, and dried.

Step B: Hydrolysis and Decarboxylation to form 6-Bromo-7-fluoroquinolin-4(1H)-one

The ester is removed to simplify the subsequent nitration step.

Experimental Protocol

-

Hydrolysis: The ester from the previous step is suspended in a 10% aqueous sodium hydroxide (NaOH) solution and heated to reflux for 2-3 hours until a clear solution is obtained.

-

Decarboxylation & Precipitation: The solution is cooled and carefully acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5. The mixture is then gently heated for 1 hour to facilitate decarboxylation.

-

Isolation: Upon cooling, the 6-Bromo-7-fluoroquinolin-4(1H)-one product precipitates. It is collected by filtration, washed with water, and dried.

Step C: Nitration to form 6-Bromo-7-fluoro-3-nitroquinolin-4(1H)-one

Electrophilic nitration introduces the nitro group at the C3 position, activated by the 4-hydroxy group.

Experimental Protocol

-

Reaction Setup: 6-Bromo-7-fluoroquinolin-4(1H)-one (1 equivalent) is slowly added to concentrated sulfuric acid (98%) at 0 °C.[5]

-

Nitration: A pre-cooled nitrating mixture of concentrated nitric acid (70%, 1.2 equivalents) and concentrated sulfuric acid (2 equivalents) is added dropwise, maintaining the reaction temperature below 5 °C.[5]

-

Reaction Monitoring: The mixture is stirred at 0-5 °C for 2-3 hours, with progress monitored by TLC.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, causing the nitrated product to precipitate. The solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Step D: Chlorination to form this compound

The final step converts the 4-hydroxy group to the target 4-chloro group using a standard chlorinating agent.[6][7][8]

Experimental Protocol

-

Chlorination: 6-Bromo-7-fluoro-3-nitroquinolin-4(1H)-one (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is added.[7]

-

Reaction: The mixture is heated to reflux (approximately 110 °C) for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up: The mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

Isolation: The resulting residue is slowly and carefully poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed extensively with water, and dried to yield the final product, this compound.

Summary of Key Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.01 | Core Starting Material |

| Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉BrFNO₄ | 346.11 | Cyclized Intermediate |

| 6-Bromo-7-fluoroquinolin-4(1H)-one | C₉H₅BrFNO | 258.05 | Quinolinone Core |

| 6-Bromo-7-fluoro-3-nitroquinolin-4(1H)-one | C₉H₄BrFN₂O₃ | 303.05 | Nitrated Intermediate |

| This compound | C₉H₃BrClFN₂O₂ | 321.49 | Final Product |

Conclusion

The synthesis of this compound is a well-defined, multi-step process that hinges on the strategic selection of an appropriate starting material. By identifying 4-Bromo-3-fluoroaniline as the key precursor, the challenges associated with regiocontrol are addressed early in the synthetic sequence. The subsequent pathway, employing robust and high-yielding reactions such as the Gould-Jacobs cyclization, nitration, and chlorination, provides a reliable and scalable route to this highly functionalized quinoline. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.

- PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-nitroaniline.

- Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline.

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Semantic Scholar.

- Benchchem. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1.

- ChemBK. 2,4-Dichloro-5-fluoronitrobenzene.

- Google Patents.

- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.

- Google Patents.

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

- PMC. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.

- Benchchem. A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.

- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

- ChemicalBook. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.

- Thieme.

- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.

- PubChem. 2,4-Dichloro-5-fluoronitrobenzene.

- PubChem. This compound.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.

- Benchchem. An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

- Benchchem.

- Benchchem.

Sources

- 1. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in Medicinal Chemistry

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 6-bromo-4-chloro-7-fluoro-3-nitroquinoline. This polysubstituted quinoline is a highly versatile and powerful building block in modern medicinal chemistry. Its strategically positioned functional groups—a nucleophilic substitution-prone chloro group, a cross-coupling-ready bromo group, an activating nitro group, and a modulating fluoro group—offer orthogonal handles for the sequential and controlled construction of complex molecular architectures. We will explore the core reactivity of this scaffold, providing detailed mechanistic insights and field-proven protocols for its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors.

Introduction: A Privileged Scaffold with Orthogonal Reactivity

The quinoline core is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets.[1][2] The compound this compound (Molecular Formula: C₉H₃BrClFN₂O₂, Molecular Weight: 305.49 g/mol ) is an advanced intermediate designed for maximum synthetic versatility.[1][3] Its utility stems from the distinct and predictable reactivity of each substituent, allowing for a rational approach to drug design.

-

C4-Chloro Group: Positioned on the pyridine ring and activated by the strongly electron-withdrawing 3-nitro group, this chlorine is exceptionally labile towards Nucleophilic Aromatic Substitution (SNAr). This serves as the primary site for introducing amine-containing pharmacophores.[4][5]

-

C6-Bromo Group: Located on the benzene ring, this bromine is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups.[6][7]

-

C3-Nitro Group: This group is critical for activating the C4 position for SNAr. It can also be chemically modified, for instance, by reduction to an amine, providing a further point for diversification.

-

C7-Fluoro Group: The fluorine atom can significantly modulate the molecule's physicochemical properties, including pKa and lipophilicity, and can influence metabolic stability or serve as a hydrogen bond acceptor in ligand-receptor interactions.

Below is the chemical structure of this key synthetic intermediate.

Caption: Chemical structure of this compound.

Core Application: Nucleophilic Aromatic Substitution (SNAr) at C4

The most prominent reaction for this scaffold is the SNAr displacement of the C4-chloro group. The high reactivity is a direct consequence of the electronic structure of the quinoline ring.

Mechanistic Rationale

Unlike aliphatic Sₙ2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[8] The rate-determining step is the nucleophilic attack at the C4 carbon, which transiently breaks the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The presence of the potent electron-withdrawing nitro group at the C3 position (ortho to the site of attack) is crucial; it delocalizes the negative charge of the intermediate, thereby lowering the activation energy and dramatically accelerating the reaction.[4][10]

Caption: The addition-elimination mechanism of SNAr at the C4 position.

Protocol 1: General Procedure for SNAr with Aromatic Amines

This protocol describes a typical procedure for coupling this compound with a substituted aniline, a common step in the synthesis of kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 - 1.5 eq)

-

Solvent: Isopropanol (IPA), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)

-

Base (optional, if using an amine salt): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Reaction vessel (round-bottom flask), reflux condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol, ~0.1 M concentration).

-

Reagent Addition: Add the substituted aniline (1.1 eq) to the mixture. If the aniline is in its hydrochloride salt form, add a non-nucleophilic base like DIPEA (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting quinoline is consumed (typically 2-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, this is often the desired product. Collect the solid by filtration, wash with cold solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, and wash sequentially with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-anilinoquinoline derivative.

Causality Note: The choice of solvent is critical. Protic solvents like isopropanol can facilitate the reaction by stabilizing the leaving group, while aprotic polar solvents like DMF may be required for less reactive amines. Heating is necessary to overcome the activation energy of the initial nucleophilic attack.

Core Application: Palladium-Catalyzed Cross-Coupling at C6

The C6-bromo position provides a second, orthogonal reactive site for building molecular complexity, most commonly via the Suzuki-Miyaura cross-coupling reaction.[11] This allows for the formation of a C-C bond, connecting an aryl or heteroaryl boronic acid/ester to the quinoline core.

Mechanistic Rationale

The Suzuki coupling is a robust and widely used reaction in drug synthesis.[11][12] The catalytic cycle involves a palladium(0) species and generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[12]

The reactivity of halogens in the oxidative addition step follows the order I > Br > OTf >> Cl, making the C6-bromo an ideal site for this transformation while the C4-chloro typically remains untouched under these conditions.[6][11]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling the 6-bromoquinoline scaffold with an arylboronic acid.

Materials:

-

6-Bromo-substituted quinoline (1.0 eq)

-

Arylboronic acid or boronate ester (1.2 - 1.5 eq)

-

Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) or Pd(dppf)Cl₂

-

Base: 2M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Solvent System: Toluene/Ethanol, 1,4-Dioxane, or DMF

-

Inert atmosphere supplies (Argon or Nitrogen balloon/line)

-

Standard work-up and purification supplies

Procedure:

-

Reaction Setup: In an oven-dried reaction vessel, combine the 6-bromoquinoline (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Add the solvent system (e.g., Toluene and Ethanol, 4:1 ratio, ~0.1 M).

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Base Addition: Add the aqueous base (e.g., 2M Na₂CO₃ solution, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-arylquinoline derivative.

Integrated Synthetic Strategy: Sequential Functionalization

The true power of this compound lies in the ability to perform sequential reactions, leveraging the differential reactivity of the C4 and C6 positions. Typically, the more facile SNAr reaction at C4 is performed first, followed by the palladium-catalyzed cross-coupling at C6. This allows for the controlled and predictable synthesis of highly complex, drug-like molecules.

Caption: A typical sequential functionalization workflow for the title compound.

Summary Data Table

The following table summarizes the key reactions and provides hypothetical examples relevant to medicinal chemistry applications.

| Position | Reaction Type | Reagents & Conditions | Resulting Structure | Potential Therapeutic Target Class |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Aniline, Isopropanol, 80 °C | 4-Anilinoquinoline | Kinase Inhibitors (e.g., EGFR, VEGFR)[7] |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Aliphatic Amine, DMF, 100 °C | 4-(Alkylamino)quinoline | Various GPCRs, Ion Channels |

| C6 | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 6-Arylquinoline | PI3K Inhibitors, various enzymes |

| C6 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | 6-Alkynylquinoline | Anticancer, Antiviral agents |

Conclusion

This compound is a purpose-built intermediate for advanced applications in medicinal chemistry. Its well-defined and orthogonal reactivity at the C4 and C6 positions allows for the systematic and efficient construction of diverse compound libraries. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel therapeutic agents.

References

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. National Center for Biotechnology Information. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

Sources

- 1. cas 853908-81-3|| where to buy this compound [french.chemenu.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in Drug Discovery

Introduction: The Strategic Importance of a Multi-Functionalized Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its rigid, bicyclic aromatic framework provides an ideal scaffold for interacting with biological targets, while its various positions offer ample opportunities for chemical modification to fine-tune pharmacological properties.[1][3] Among the vast landscape of quinoline derivatives, 6-bromo-4-chloro-7-fluoro-3-nitroquinoline emerges as a particularly valuable intermediate for drug discovery. This molecule is strategically adorned with four distinct functional handles, each offering a gateway for selective chemical transformations.

The true synthetic utility of this compound lies in the differential reactivity of its substituents. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of both the quinoline nitrogen and the C3-nitro group.[4][5] This allows for the facile introduction of a diverse range of nucleophiles, such as amines and alcohols, which are common pharmacophoric elements. Concurrently, the C6-bromo position serves as a classical handle for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.[6][7] The C7-fluoro and C3-nitro groups, while also influencing reactivity, can be retained in the final molecule to modulate properties like metabolic stability and target engagement or can be further transformed in subsequent synthetic steps.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile intermediate. We will delve into its physicochemical properties, explore its reactivity in detail, and provide step-by-step protocols for key synthetic transformations. The causality behind experimental choices will be explained to empower users to adapt and optimize these methods for their specific drug discovery programs.

Physicochemical Properties